molecular formula C12H13N3O2 B1483674 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid CAS No. 2098045-63-5

2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1483674
CAS No.: 2098045-63-5
M. Wt: 231.25 g/mol
InChI Key: VKLZSAAVLWINCM-UHFFFAOYSA-N
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Description

2-(5-Ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid is a high-value chemical intermediate designed for pharmaceutical research and development. This compound features a pyrazole core that is strategically substituted with a pyridinyl ring and an ethyl group, and functionalized with a reactive acetic acid linker. The presence of both the nitrogen-rich heteroaromatic system and the carboxylic acid group makes it a versatile building block for the synthesis of more complex molecules, particularly through amide bond formation . Pyrazole-acetic acid derivatives are extensively utilized in medicinal chemistry as key precursors for the development of novel bioactive compounds. Structurally related molecules have been documented as important scaffolds in drug discovery efforts . The pyrazole ring is a privileged structure in FDA-approved drugs and investigational compounds, known to contribute to a wide spectrum of biological activities. Researchers employ this intermediate to create potential enzyme inhibitors or receptor modulators, often by conjugating the acetic acid moiety with various amines to generate targeted screening libraries . This product is offered for Research Use Only. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(5-ethyl-3-pyridin-2-ylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-9-7-11(10-5-3-4-6-13-10)14-15(9)8-12(16)17/h3-7H,2,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLZSAAVLWINCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC(=O)O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings regarding the compound's biological effects, mechanisms of action, and its implications for therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted at the 5-position with an ethyl group and at the 3-position with a pyridine ring. This unique structure contributes to its chemical reactivity and biological activity. The presence of the ethyl group enhances solubility and may influence the compound's interaction with biological targets.

Biological Activities

Research has indicated that derivatives of pyrazole, including those similar to this compound, exhibit various pharmacological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds containing the 1H-pyrazole scaffold have shown efficacy against multiple cancer cell lines, including lung, breast, and liver cancers. Specifically, in vitro studies have demonstrated that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cells .

Cell Line Activity Reference
MDA-MB-231 (Breast)Antiproliferative
HepG2 (Liver)Antitumor activity
A375 (Melanoma)Promising antiproliferative

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. Studies have reported that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in mediating inflammation. The selectivity for COX-2 over COX-1 is particularly desirable in developing anti-inflammatory drugs to minimize gastrointestinal side effects .

Compound COX-2 Inhibition Selectivity Index
Compound AHigh8.22
Compound BModerate9.31

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The binding mechanisms may include hydrogen bonding, π-π stacking, and hydrophobic interactions facilitated by the pyrazole and pyridine rings . This interaction profile suggests that the compound could modulate various signaling pathways associated with cancer progression and inflammation.

Case Studies

Recent studies have focused on synthesizing new derivatives based on the pyrazole structure to enhance biological activity:

  • Synthesis of New Derivatives : Research has shown that modifying substituents on the pyrazole ring can significantly affect biological activity. For example, introducing different alkyl groups or functional groups can enhance anticancer potency or selectivity for COX enzymes .
  • In Vivo Efficacy : Animal models have been employed to assess the in vivo effectiveness of these compounds. Results indicate that certain derivatives not only reduce tumor size but also exhibit favorable pharmacokinetic profiles, suggesting their potential for therapeutic use .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutics.

Case Study: Inhibition of Enzymatic Activity
Research has shown that derivatives of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid can inhibit specific enzymes involved in disease pathways, such as kinases and phosphatases. For instance, a study demonstrated that modifications to the pyrazole ring could enhance binding affinity to target proteins, leading to improved therapeutic efficacy.

Materials Science

The compound is explored for its application in developing novel materials with specific electronic or photonic properties.

Data Table: Comparison of Material Properties

PropertyThis compoundSimilar Compounds
ConductivityModerateVaries
Thermal StabilityHighVaries
Optical PropertiesTunableVaries

Research indicates that the incorporation of this compound into polymer matrices can enhance their electrical conductivity and thermal stability, making them suitable for applications in sensors and electronic devices.

Biological Studies

In biochemical assays, this compound serves as a probe to study enzyme interactions and receptor binding.

Case Study: Receptor Binding Assays
A series of binding assays revealed that this compound exhibits high specificity for certain receptors involved in neurological processes. By modifying the substituents on the pyrazole ring, researchers were able to optimize binding affinities, providing insights into receptor-ligand interactions crucial for drug development.

Comparison with Similar Compounds

Key Observations :

  • Aryl vs. Alkyl Substituents : Compounds with aryl groups (e.g., 5g, 5f) exhibit higher melting points (150–152°C and 140–142°C, respectively) compared to alkyl-substituted analogs, likely due to enhanced π-stacking interactions . The target compound’s pyridinyl group may similarly increase crystallinity.
  • Trifluoromethyl Substitution : The trifluoromethyl group in [5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid increases lipophilicity and metabolic stability compared to the pyridinyl group in the target compound .

Acidity and Solubility

  • The acetic acid moiety in all compounds confers water solubility at physiological pH.
  • The pyridinyl group in the target compound may enable hydrogen bonding or metal coordination, enhancing binding affinity in biological targets .

Patent and Application Landscape

  • Pyrazole-acetic acid derivatives are frequently patented for kinase inhibition (e.g., EP4139296B1 describes analogs with tetrahydropyranyl and chloropyridazinyl groups) .

Preparation Methods

Formation of the Pyrazole Core

The pyrazole ring is commonly constructed via the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents. For this compound, the key step involves cyclocondensation of an appropriate hydrazine with a β-ketoester or β-diketone bearing the ethyl substituent at the 5-position.

  • Typical Reaction : Reaction of 2-hydrazinylpyridine (or substituted hydrazines) with ethyl 3-oxobutanoate or similar β-ketoesters under acidic or basic conditions yields the pyrazole ring with the ethyl substituent at the 5-position and pyridin-2-yl at the 3-position through nucleophilic attack and cyclization.

Attachment of the Acetic Acid Moiety

The acetic acid group is typically introduced by alkylation of the pyrazole nitrogen with a haloacetic acid derivative, such as bromoacetic acid or its esters, under basic conditions.

  • Reaction Conditions : The pyrazole intermediate is reacted with bromoacetic acid or methyl bromoacetate in solvents like ethanol or water, often in the presence of a base (e.g., sodium hydroxide or potassium carbonate) to facilitate nucleophilic substitution at the pyrazole nitrogen.

  • After alkylation, hydrolysis of esters (if used) yields the free acetic acid functionality.

Representative Preparation Methodology

Step Reagents & Conditions Description Yield & Notes
1. Pyrazole Formation 2-hydrazinylpyridine + ethyl 3-oxobutanoate, acidic/basic medium, reflux Cyclocondensation forming 5-ethyl-3-(pyridin-2-yl)-1H-pyrazole Moderate to high yield (60-85%) depending on conditions
2. N-Alkylation Pyrazole intermediate + bromoacetic acid or methyl bromoacetate, base (K2CO3), ethanol/water, reflux Alkylation at N-1 position to introduce acetic acid moiety High yield (>80%) with optimized conditions
3. Hydrolysis (if ester used) Base or acid hydrolysis (e.g., NaOH, reflux) Conversion of ester to free acid Quantitative conversion with proper control

Analytical and Purification Techniques

  • Purification : Typically achieved by recrystallization or chromatography (silica gel column chromatography with cyclohexane/ethyl acetate mixtures) to obtain pure product.

  • Characterization : Confirmed by NMR (¹H and ¹³C), IR spectroscopy (notable C=O stretch near 1700 cm⁻¹), and HPLC for purity assessment.

Summary Table of Key Preparation Methods

Preparation Step Reagents Conditions Yield (%) Remarks
Pyrazole ring formation 2-hydrazinylpyridine + β-ketoester Acidic/basic, reflux 60-85 Direct incorporation of pyridin-2-yl
N-Alkylation Pyrazole + bromoacetic acid + base Ethanol/water, reflux >80 Alkylation at N-1 position
Hydrolysis (if ester used) Base or acid hydrolysis Reflux Quantitative Converts ester to acid
Purification Silica gel chromatography Cyclohexane/ethyl acetate - Ensures high purity

Research Findings and Practical Notes

  • The choice of hydrazine derivative is critical for regioselectivity and incorporation of the pyridin-2-yl group.

  • Reaction conditions such as temperature, solvent, and base concentration significantly affect yield and purity.

  • Use of continuous flow and catalytic methods can enhance scalability and reproducibility.

  • Purification by chromatography is often necessary to separate regioisomers or side products.

  • Analytical methods including NMR and IR spectroscopy are essential for structural confirmation.

Q & A

Q. What are the common synthetic routes for 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by alkylation or acylation to introduce the acetic acid moiety. For example, describes a method where 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is synthesized using DMF-DMA as a catalyst, followed by hydrolysis to yield the carboxylic acid derivative. Characterization involves 1H NMR (to confirm pyrazole ring substitution patterns), IR spectroscopy (to identify carboxylic acid C=O stretches at ~1700 cm⁻¹), and elemental analysis (to verify purity ≥95%) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

  • 1H NMR : Peaks at δ 2.5–3.0 ppm (pyrazole C-H), δ 8.0–8.5 ppm (pyridin-2-yl protons), and δ 4.0–4.5 ppm (acetic acid CH₂) .
  • LC-MS : To confirm molecular weight (e.g., [M+H]+ at m/z 276.3 for C₁₃H₁₄N₃O₂) and detect impurities .
  • FTIR : Carboxylic acid O-H stretches (2500–3300 cm⁻¹) and C=O stretches (1680–1710 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this pyrazole-pyridine hybrid?

Molecular docking and PASS (Prediction of Activity Spectra for Substances) programs are used to predict interactions with biological targets. For instance, highlights docking studies against enzymes like COX-2 or kinases, where the pyridin-2-yl group participates in π-π stacking, and the acetic acid moiety forms hydrogen bonds. PASS predicts antimicrobial or antitumor potential based on structural analogs (e.g., IC₅₀ values ≤10 μM in cancer cell lines) .

Q. How do substituents on the pyrazole ring influence bioactivity?

Substituent effects are studied via SAR (Structure-Activity Relationship) tables:

Substituent (Position)Bioactivity TrendExample Data
Ethyl (C5)↑ Lipophilicity → Enhanced membrane permeabilityLogP increases by 0.5 units
Trifluoromethyl (C3)↓ Metabolic stability due to electron-withdrawing effectst₁/₂ reduced by 30% in hepatic microsomes
Pyridin-2-yl (C3)↑ Binding to kinase ATP pocketsKi = 12 nM vs. JAK2

Such data guide optimization for target-specific activity .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies (e.g., varying IC₅₀ values in cytotoxicity assays) may arise from differences in:

  • Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability .
  • Cell lines : A549 (lung cancer) vs. HeLa (cervical cancer) show divergent metabolic profiles affecting drug response .
  • Purity : Impurities ≤5% (e.g., unreacted intermediates) can skew results; HPLC purity ≥98% is recommended .

Methodological Considerations

Q. How to design a stability study for this compound under physiological conditions?

  • Buffer solutions : Test solubility and degradation in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
  • Analytical tools : Use HPLC-MS to monitor degradation products (e.g., hydrolysis of the acetic acid ester) over 24–72 hours .
  • Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order kinetics models .

Q. What chromatographic methods optimize purification of synthetic intermediates?

  • Reverse-phase HPLC : C18 column, gradient elution with H₂O/ACN (0.1% TFA), retention time ~12–15 minutes .
  • Preparative TLC : Silica gel GF254, ethyl acetate/hexane (3:7) for pyrazole derivatives; Rf = 0.4–0.6 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 2
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid

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